molecular formula C7H14Cl2N4O B2563022 6-(1,2,4-Triazol-1-yl)-1,4-oxazepane;dihydrochloride CAS No. 2253631-43-3

6-(1,2,4-Triazol-1-yl)-1,4-oxazepane;dihydrochloride

Cat. No.: B2563022
CAS No.: 2253631-43-3
M. Wt: 241.12
InChI Key: LMQGQBKMXBGZKD-UHFFFAOYSA-N
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Description

6-(1,2,4-Triazol-1-yl)-1,4-oxazepane;dihydrochloride is a chemical compound that features a triazole ring and an oxazepane ring The triazole ring is known for its presence in various biologically active molecules, while the oxazepane ring is a seven-membered heterocyclic structure containing oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1,2,4-Triazol-1-yl)-1,4-oxazepane;dihydrochloride typically involves the formation of the triazole ring followed by the construction of the oxazepane ring. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, the triazole ring can be synthesized via a one-pot reaction involving amidines, carboxylic acids, and hydrazines . The oxazepane ring can then be formed through a cyclization reaction involving suitable reagents and catalysts .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated parallel synthesis can be employed to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

6-(1,2,4-Triazol-1-yl)-1,4-oxazepane;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the triazole or oxazepane rings.

    Substitution: The compound can undergo substitution reactions where functional groups on the triazole or oxazepane rings are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the triazole or oxazepane rings .

Comparison with Similar Compounds

Properties

IUPAC Name

6-(1,2,4-triazol-1-yl)-1,4-oxazepane;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O.2ClH/c1-2-12-4-7(3-8-1)11-6-9-5-10-11;;/h5-8H,1-4H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMQGQBKMXBGZKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(CN1)N2C=NC=N2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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